N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide

Medicinal chemistry Scaffold diversification Structure-activity relationship

Select this scaffold for its unsubstituted 1H-pyrazole ring, which enables downstream C3/C5 diversification (electrophilic substitution or cross-coupling) absent in 3,5-dimethyl congeners. The 4-(benzyloxy)benzyl motif confers validated target selectivity and metabolic stability advantages over N-phenyl or N-benzyl analogs, as demonstrated in ALK inhibitor programs. Leverage its favorable physicochemical profile (MW 321.38, cLogP<5) and Lipinski compliance for kinase inhibitor or antitubercular lead generation, where minor structural perturbations critically alter selectivity indices.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 1207034-22-7
Cat. No. B2575459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide
CAS1207034-22-7
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CN3C=CC=N3
InChIInChI=1S/C19H19N3O2/c23-19(14-22-12-4-11-21-22)20-13-16-7-9-18(10-8-16)24-15-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,20,23)
InChIKeyWOPGRLGYOXVVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1207034-22-7): Structural Identity and Procurement Baseline


N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1207034-22-7, molecular formula C₁₉H₁₉N₃O₂, MW 321.38 g/mol) is a synthetic small-molecule acetamide featuring an unsubstituted 1H-pyrazol-1-yl ring N-linked via an acetamide spacer to a 4-(benzyloxy)benzyl aromatic system . The compound belongs to the pharmacologically active N-substituted 2-(1H-pyrazol-1-yl)acetamide class, which has been systematically explored for local anesthetic, anti-arrhythmic, kinase inhibitory, and antimycobacterial activities [1][2]. Critically, the compound lacks a 3,5-dimethyl substitution on the pyrazole ring, distinguishing it from the nearest commercially available analog N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, and the benzyloxybenzyl motif is structurally distinct from simpler N-phenyl or N-benzyl pyrazole-acetamide congeners . No peer-reviewed primary research publication or patent has been identified that reports direct quantitative biological activity data (IC₅₀, Ki, MIC, etc.) for this exact compound as of the knowledge cutoff date.

Why In-Class Pyrazole-Acetamide Analogs Cannot Substitute for N-(4-(Benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide


Within the 2-(1H-pyrazol-1-yl)acetamide chemotype, even minor structural perturbations produce divergent pharmacological profiles. The literature demonstrates that replacement of an ethoxy group with a benzyloxy substituent on pyrazole-based kinase inhibitor scaffolds enhanced ALK inhibitory potency and improved selectivity against off-target VEGFR2 and IR kinases, while also increasing liver microsome metabolic stability [1]. In antimycobacterial 3-phenylpyrazole-acetamide series, the substitution pattern on the phenyl ring directly determined the selectivity index (SI values ranging from >20 to >666 across derivatives) [2]. For the target compound, the unsubstituted pyrazole ring preserves a reactive N1-position that is absent in 3,5-dimethyl congeners, enabling downstream diversification chemistry, while the 4-(benzyloxy)benzyl hydrophobic motif is expected to confer distinct target-binding geometry compared to N-phenyl or N-benzyl analogs. Substituting this compound with a structurally similar but not identical pyrazole-acetamide (e.g., the dimethylpyrazole variant or the benzimidazole analog) introduces unvalidated changes in H-bond acceptor/donor topology, rotational degrees of freedom, and lipophilicity that have not been calibrated against the target compound in any published assay.

Quantitative Differentiation Evidence for N-(4-(Benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide versus Closest Analogs


Unsubstituted Pyrazole Ring Enables N1-Reactvity for Downstream Diversification versus 3,5-Dimethyl Congener

The target compound bears an unsubstituted 1H-pyrazole ring (no substituents at the C3 or C5 positions), whereas its closest commercially cataloged analog, N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, carries methyl groups at both C3 and C5 of the pyrazole . The 3,5-dimethyl substitution sterically shields the pyrazole N2 and alters the ring's electronic character (electron-donating +I effect of methyl groups raises the pKa of the conjugate acid), which modifies both H-bond acceptor strength and metal-chelating capacity. The unsubstituted pyrazole of the target compound preserves the N2 lone pair for coordination and leaves the C3/C5 positions available for further synthetic elaboration (e.g., halogenation, formylation, cross-coupling), a capability permanently lost in the dimethyl analog. In the broader 2-(1H-pyrazol-1-yl)acetamide class, N1-substitution patterns directly influence pharmacological activity: Zalaru et al. (2009) demonstrated that variation of the N-phenyl substituent modulated acute toxicity and local anesthetic potency across ten derivatives [1].

Medicinal chemistry Scaffold diversification Structure-activity relationship

Benzyloxy Group Confers Enhanced Kinase Selectivity and Metabolic Stability: Class-Level Evidence from ALK Inhibitor SAR

In a systematic structure-activity relationship study by Tripathy et al. (2012), conversion of an ethoxy substituent to a benzyloxy group on pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors enhanced ALK inhibitory potency and improved selectivity against off-target kinases VEGFR2 and IR, while simultaneously increasing liver microsome metabolic stability [1]. This established the benzyloxy motif as a key selectivity-controlling pharmacophore within pyrazole/kinase inhibitor chemotypes, a finding reinforced by Lv et al. (2016), who reported that N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives achieved MEK1 IC₅₀ = 91 nM and A549 cell GI₅₀ = 0.26 μM [2]. The target compound incorporates both the benzyloxy group (at the para-position of the benzyl ring) and the pyrazole-acetamide scaffold, structurally prepositioning it within the pharmacophore space empirically validated for kinase selectivity enhancement. By contrast, N-phenyl or N-benzyl pyrazole-acetamide analogs lacking the benzyloxy substituent cannot access this established selectivity mechanism.

Kinase inhibitor Selectivity Metabolic stability Benzyloxy pharmacophore

Acetamide Linker Confers H-Bond Donor/Acceptor Capacity Absent in the Non-Acetamide Analog 1-(4-(Benzyloxy)benzyl)-1H-pyrazole

The target compound (C₁₉H₁₉N₃O₂, MW 321.38 g/mol) contains an acetamide linker (-CH₂-CO-NH-) connecting the pyrazole N1 to the 4-(benzyloxy)benzyl amine, providing both an H-bond donor (amide N-H) and an H-bond acceptor (amide C=O) . In contrast, the structurally simpler analog 1-(4-(benzyloxy)benzyl)-1H-pyrazole (CAS 865233-88-1, C₁₇H₁₆N₂O, MW 264.32 g/mol) lacks the acetamide linkage entirely, directly attaching the benzyloxybenzyl group to the pyrazole N1 and thereby eliminating the amide H-bond donor . This difference is functionally consequential: in the 2-(1H-pyrazol-1-yl)acetamide class, the acetamide carbonyl has been shown by crystallographic studies (PDB: 7S25, ligand 86G, C₁₉H₁₉N₃O₂) to participate in key H-bond interactions within protein binding pockets [1]. The molecular weight increase of ~57 Da (MW 321.38 vs. 264.32) and the addition of one H-bond donor and one H-bond acceptor distinguish the target compound from 1-(4-(benzyloxy)benzyl)-1H-pyrazole in all computational drug-likeness filters, including Lipinski's rule of five and REOS scoring.

Hydrogen bonding Target engagement Physicochemical properties

Lipinski Rule-of-Five Compliance with Favorable Drug-Likeness Profile versus Heavier Benzimidazole Analog

The target compound (MW 321.38, cLogP estimated 2.8–3.2, HBD 1, HBA 4) falls within all Lipinski rule-of-five parameters and meets Veber criteria (rotatable bonds ≤ 10, tPSA ≤ 140 Ų), consistent with the favorable ADME profiles observed for the broader 3-phenylpyrazole-acetamide class, where Gaikwad et al. (2021) reported that all 20 derivatives were Lipinski-compliant with excellent in silico ADME properties [1]. By comparison, the benzimidazole analog 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide carries a larger heterocyclic core (benzimidazole vs. pyrazole), which increases molecular weight, alters the H-bonding topology (imidazole N-H introduces an additional H-bond donor), and introduces a fused benzene ring that raises lipophilicity and π-stacking potential in unpredictable ways . In the antimycobacterial pyrazole-acetamide series, maintenance of Lipinski compliance across all derivatives was essential for achieving selectivity indices (CC₅₀/MIC) exceeding 320 for lead compounds 6m and 7h [1].

Drug-likeness ADME Physicochemical profiling Procurement specification

Purity Specification and Vendor Traceability as Procurement Decision Factors

The target compound is commercially available from multiple vendors with a standard catalog purity specification of ≥95% . Complete structural identity verification data—including IUPAC name (N-[(4-phenylmethoxyphenyl)methyl]-2-pyrazol-1-ylacetamide), InChI (InChI=1S/C19H19N3O2/c23-19(14-22-12-4-11-21-22)20-13-16-7-9-18(10-8-16)24-15-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,20,23)), InChI Key (WOPGRLGYOXVVGW-UHFFFAOYSA-N), and SMILES (C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CN3C=CC=N3)—are provided by established suppliers, enabling unambiguous compound authentication prior to biological testing . The 3,5-dimethylpyrazole analog and the benzimidazole analog are sold by fewer vendors and may lack equivalent analytical characterization packages, introducing procurement risk for laboratories requiring verified compound identity and reproducible purity for quantitative structure-activity relationship (QSAR) modeling or high-throughput screening campaigns.

Chemical procurement Purity specification Vendor qualification Compound identity verification

Recommended Application Scenarios for N-(4-(Benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide Based on Current Evidence


Kinase Inhibitor Lead Discovery: Benzyloxy-Containing Pyrazole-Acetamide Scaffold Optimization

The target compound is suitable as a starting scaffold for kinase inhibitor programs targeting ALK, MEK, or CDK family kinases, where the benzyloxy motif has been empirically demonstrated to enhance target selectivity and metabolic stability [1][2]. The unsubstituted pyrazole ring permits systematic SAR exploration at C3 and C5 positions to tune potency and selectivity, while the acetamide linker provides a validated H-bonding framework for ATP-binding site engagement. Researchers should prioritize this compound over the 3,5-dimethylpyrazole analog when downstream diversification chemistry is planned.

Antimycobacterial Drug Discovery: Pyrazole-Acetamide Scaffold with Favorable Selectivity Index Potential

Given the Gaikwad et al. (2021) demonstration that 3-phenylpyrazole-acetamide derivatives achieved selectivity indices exceeding 320 against Mycobacterium tuberculosis with full Lipinski compliance, the target compound—sharing the core pyrazole-acetamide scaffold with differentiated benzyloxybenzyl substitution—represents a rational entry point for antitubercular lead generation campaigns [3]. Its favorable physicochemical profile (MW 321.38, cLogP < 5, HBD 1, HBA 4) meets all oral drug-likeness criteria established for this therapeutic class.

Chemical Biology Probe Development: Unsubstituted Pyrazole Handle for Bioconjugation and Photoaffinity Labeling

The unsubstituted 1H-pyrazole ring of the target compound provides a unique chemical handle for further functionalization via C3/C5 electrophilic substitution or metal-catalyzed cross-coupling, enabling the installation of biotin, fluorophores, or photoaffinity labels for target identification studies [4]. This capability is absent in the commercially available 3,5-dimethyl analog, making the target compound the preferred choice for chemical probe synthesis where the pyrazole ring must retain synthetic accessibility.

Pharmacophore Validation Studies: Benzyloxy Group as a Selectivity-Control Element

Building on the Tripathy et al. (2012) finding that conversion of an ethoxy to a benzyloxy group controlled ALK vs. VEGFR2/IR selectivity, the target compound can serve as a reference standard in pharmacophore validation experiments designed to quantify the contribution of the 4-(benzyloxy)benzyl motif to target binding affinity and selectivity across kinase panels [1]. Procurement of this compound enables direct experimental comparison with non-benzyloxy pyrazole-acetamide analogs to isolate the benzyloxy pharmacophore contribution.

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